molecular formula C21H29NO7 B13843736 Levorphanol-d3 L-Tartrate

Levorphanol-d3 L-Tartrate

Numéro de catalogue: B13843736
Poids moléculaire: 410.5 g/mol
Clé InChI: RWTWIZDKEIWLKQ-CCIGQTNASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Levorphanol-d3 L-Tartrate is a deuterated form of Levorphanol Tartrate, an opioid analgesic used to manage moderate to severe pain. The compound is a synthetic opioid, structurally similar to morphine but significantly more potent. This compound is often used in scientific research due to its unique properties and interactions with opioid receptors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Levorphanol-d3 L-Tartrate involves several steps, starting from the precursor morphinan. The process includes:

    Hydrogenation: The precursor undergoes hydrogenation to introduce deuterium atoms, resulting in the deuterated form.

    Tartaric Acid Reaction: The deuterated morphinan is then reacted with tartaric acid to form the tartrate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Hydrogenation: Large-scale hydrogenation reactors are used to introduce deuterium atoms.

    Crystallization: The product is crystallized to obtain high purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Levorphanol-d3 L-Tartrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to its non-deuterated form.

    Substitution: Halogenation and other substitution reactions can modify its structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine and bromine are used under controlled conditions.

Major Products Formed

    N-oxide Derivatives: Formed during oxidation.

    Non-deuterated Levorphanol: Formed during reduction.

    Halogenated Derivatives: Formed during substitution reactions.

Applications De Recherche Scientifique

Levorphanol-d3 L-Tartrate has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study deuterium effects.

    Biology: Helps in understanding opioid receptor interactions and signaling pathways.

    Medicine: Research on pain management and opioid pharmacokinetics.

    Industry: Used in the development of new analgesic drugs and formulations.

Mécanisme D'action

Levorphanol-d3 L-Tartrate exerts its effects by binding to opioid receptors in the brain and spinal cord. It primarily targets the mu-opioid receptor, altering the transmission and perception of pain. The compound also interacts with delta and kappa opioid receptors, contributing to its analgesic effects. Additionally, it acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which may enhance its pain-relieving properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Morphine: A natural opioid with similar analgesic properties but lower potency.

    Methadone: A synthetic opioid with a longer half-life and different receptor interactions.

    Oxycodone: Another synthetic opioid used for pain management but with different pharmacokinetics.

Uniqueness

Levorphanol-d3 L-Tartrate is unique due to its deuterium atoms, which can alter its metabolic stability and pharmacokinetics. This makes it a valuable tool in research for studying the effects of deuterium substitution on opioid activity and metabolism.

Propriétés

Formule moléculaire

C21H29NO7

Poids moléculaire

410.5 g/mol

Nom IUPAC

2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;/m0./s1/i1D3;

Clé InChI

RWTWIZDKEIWLKQ-CCIGQTNASA-N

SMILES isomérique

[2H]C([2H])([2H])N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

SMILES canonique

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.